Cochinchinenin B is extracted from the resin of Dracaena cochinchinensis, a plant native to Southeast Asia. The resin has been used for centuries in traditional medicine for various ailments, including wound healing and gastrointestinal disorders. Recent studies have highlighted the bioactive properties of its components, including Cochinchinenin B, which contribute to the resin's medicinal efficacy.
Cochinchinenin B is classified as a flavonoid glycoside. Flavonoids are polyphenolic compounds characterized by their phenolic structure and are widely distributed in the plant kingdom. They play crucial roles in plant pigmentation and protection against UV radiation and pathogens.
The synthesis of Cochinchinenin B can be achieved through various methods, primarily focusing on extraction from natural sources or semi-synthetic approaches. The extraction process typically involves solvent extraction techniques using ethanol or methanol to isolate the compound from the resin.
The extraction efficiency can be influenced by several factors, including:
Cochinchinenin B has a complex molecular structure characterized by its flavonoid backbone. The molecular formula is typically represented as . Its structure includes multiple hydroxyl groups and a glycosidic linkage, which contribute to its solubility and biological activity.
The molecular weight of Cochinchinenin B is approximately 432.38 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to elucidate its molecular structure and confirm its identity.
Cochinchinenin B undergoes various chemical reactions that are essential for its biological activity. These reactions include:
The stability of Cochinchinenin B in different pH environments can affect its reactivity. For instance, acidic conditions may promote hydrolysis, while neutral or alkaline conditions could preserve its integrity for longer periods.
The mechanism of action of Cochinchinenin B is primarily linked to its interaction with cellular targets involved in oxidative stress and inflammation. It exerts its effects through:
Studies have demonstrated that Cochinchinenin B significantly reduces reactive oxygen species (ROS) levels in vitro, indicating its potential role as an antioxidant agent.
Cochinchinenin B has several notable applications:
Dracaena cochinchinensis (Lour.) S.C. Chen (Asparagaceae family) constitutes the principal botanical source of authentic Chinese Dragon’s Blood resin ("Long-Xue-Jie"), a deep red exudate with profound ethnomedical importance. This species is a slow-growing, evergreen tree (5–15 meters tall) characterized by sword-shaped leaves clustered at branch apices and oyster-white flowers arranged in panicles [1] [4]. Its distribution is highly restricted, confined to limestone mountainous regions at elevations of 1,300–1,700 meters across southern Yunnan and Guangxi provinces in China, Vietnam, and Laos [1]. Due to overharvesting driven by medicinal demand and habitat specificity, D. cochinchinensis has been classified as an endangered species in China since 1987, with wild populations estimated at approximately 200,000 individuals and declining [1] [4].
The formation of Dragon’s Blood resin represents a physiological defense response. Resin accumulation occurs primarily within the xylem parenchyma cells of stems older than 30–50 years following mechanical injury, pathogenic attack (e.g., Fusarium proliferatum fungi), or insect infestation [1] [4] [8]. Biochemical studies confirm the phenylalanine ammonia-lyase (PAL) pathway as central to resin biosynthesis. Inducing agents like oxalic acid, leucine, and specific fungi significantly enhance resin yield—a finding leveraged in sustainable production techniques [1]. Harvesting involves extracting the purple-red xylem tissue, with resin (constituting ~32% of the wood mass) subsequently solubilized using 95% ethanol [1]. Quality control standards, as per Chinese pharmacopeia (WS3-082(Z-016)-99(Z)), mandate a minimum loureirin B content (≥0.4%) but do not yet specify cochinchinenin B levels [1].
Table 1: Botanical and Resin Production Characteristics of Dracaena cochinchinensis
| Characteristic | Detail |
|---|---|
| Native Range | Southern China (Yunnan, Guangxi), Vietnam, Laos |
| Habitat | Sunny limestone cliffs; 1,300–1,700 m elevation |
| Conservation Status | Endangered (China, 1987); ~200,000 wild plants |
| Resin Initiation Age | 30–50 years |
| Resin Induction Triggers | Mechanical wounding, fungal infection (Fusarium proliferatum), insect infestation |
| Key Biosynthetic Pathway | Phenylalanine ammonia-lyase (PAL) |
| Primary Resin Location | Xylem parenchyma cells |
| Yield Enhancers | Oxalic acid, leucine, fungal elicitors |
Dragon’s Blood resin derived from Dracaena cochinchinensis holds a millennia-old position within Traditional Chinese Medicine (TCM), particularly among the Dai ethnic communities of Yunnan. Its ethnopharmacological uses center on two interconnected domains: analgesia (pain relief) and circulatory stimulation (blood vitalization). Traditional documentation describes the resin as possessing properties to "invigorate blood circulation, dispel blood stasis, alleviate swelling, and relieve pain" [1] [3] [7].
Specifically, Dragon’s Blood was prescribed for:
Modern pharmacological investigations substantiate these traditional claims. The resin, and cochinchinenin B as a key constituent, demonstrates significant analgesic effects, particularly against neuropathic pain models. Research indicates cochinchinenin B contributes to silencing pain signaling pathways, potentially via modulation of TRPV1 receptor currents in dorsal root ganglion neurons and inhibition of spinal astrocyte activation, reducing pro-inflammatory cytokines (TNF-α, IL-1β) and nitric oxide synthase [7]. Its circulatory-stimulating activity manifests as enhanced microcirculation, reduced blood viscosity, inhibition of platelet aggregation, and protection against ischemia-reperfusion injury in cardiac and cerebral tissues [1] [3]. These effects are partly mediated through anti-inflammatory and antioxidant mechanisms—cochinchinenin B helps mitigate oxidative stress and downregulates inflammatory mediators like COX-2, iNOS, and TLR4/NF-κB pathway components [3] [6].
Table 2: Traditional Uses and Mechanistic Basis of Dragon’s Blood (Including Cochinchinenin B)
| Traditional Application | Modern Pharmacological Correlation | Proposed Mechanism Involving Cochinchinenin B |
|---|---|---|
| Analgesia (Pain Relief) | Efficacy in neuropathic pain (e.g., spared nerve injury model); Antinociception | TRPV1 receptor modulation; Inhibition of spinal astrocyte activation & pro-inflammatory cytokine release (TNF-α, IL-1β, NO) [7] |
| Dispelling Blood Stasis | Anti-thrombotic effects; Improved microcirculation; Cardioprotection (myocardial ischemia) | Antiplatelet aggregation; Vasodilation via eNOS/NO pathway; Antioxidant activity [3] [6] |
| Wound Healing & Hemostasis | Accelerated wound closure (diabetic models); Enhanced granulation; Coagulant promotion | Increased VEGF, EGF expression; Angiogenesis stimulation; Collagen deposition [6] |
Cochinchinenin B belongs to the flavonoid chromone subclass within the broader flavonoid family—a classification based on its distinctive benzopyran-derived core structure (chromone) fused with a phenyl ring. Flavonoids constitute the dominant phytochemical class in Dracaena cochinchinensis resin, with chalcones, dihydrochalcones, flavans, flavanones, and flavonoid polymers identified as major constituents [1] [10]. Cochinchinenin B is structurally categorized as a dihydrochalcone, specifically characterized by the absence of a C-ring pyran heterocycle (unlike flavones or flavonols) and the presence of a saturated three-carbon chain linking its two aromatic rings (A and B) [1] [10].
Detailed spectroscopic analyses (NMR, MS) reveal cochinchinenin B's molecular structure as 2',4,4'-Trihydroxy-6-methoxydihydrochalcone (Empirical Formula: C₁₆H₁₆O₅; Molecular Weight: 288.29 g/mol) [1] [10]. Key structural features include:
This specific substitution pattern (hydroxylation and methoxylation) differentiates cochinchinenin B from structurally related dihydrochalcones in Dragon’s Blood, such as loureirin A (4'-Hydroxy-5-methoxy-2,4-dihydroxydihydrochalcone), loureirin B (4'-Hydroxy-2,4,6-trimethoxydihydrochalcone), and cochinchinenin A (2',4,4'-Trihydroxydihydrochalcone) [1] [10]. The 6-methoxy group and the 2'-hydroxy group are particularly significant for its bioactivity profile, influencing molecular conformation, redox potential, and interaction with biological targets like enzymes and receptors involved in inflammation and pain signaling. Its position within the flavonoid chromone group links it to molecules exhibiting diverse bioactivities, including antioxidant, anti-inflammatory, antimicrobial, and enzyme-modulating effects commonly associated with phenolic compounds.
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8